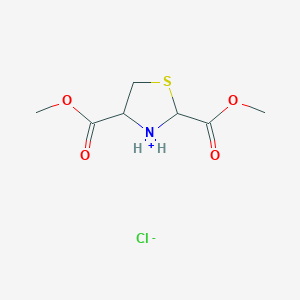
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and procedures used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc .科学的研究の応用
Radical-Based Reagents and Organic Transformations
The compound has been utilized in the creation of imidazole-based radicals, acting as a single electron transfer reagent. This was demonstrated by treating it with tetracyanoethylene and used in various organic transformations, such as activating aryl-halide bonds, alkene hydrosilylation, and catalyzing the reduction of CO2 to methoxyborane (Das et al., 2020).
Methoxycarbonylation Catalyst
The compound has shown efficacy in the methoxycarbonylation of aryl chlorides, catalyzed by palladium complexes. This process was particularly effective for strongly activated aryl chlorides, leading to the formation of various organic compounds (Jiménez-Rodríguez et al., 2005).
Host-Guest Complexation
In host-guest chemistry, a derivative of this compound was able to form stable complexes with bis(imidazolium) salts in certain solvent conditions, demonstrating potential in molecular recognition applications (Pan & Xue, 2014).
Green Chemistry and Catalysis
This compound has been used in green chemistry, specifically in the synthesis of various organic derivatives like triazolopyrimidine, quinazolinone, and biscoumarin. The use of a related dicationic molten salt demonstrated advantages like simple operation, absence of hazardous solvents, and reusability of the catalyst (Nazari et al., 2022).
Synthesis and Structural Analysis
Studies have detailed the synthesis and structural analysis of compounds related to 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride. These works often focus on novel ring conversion reactions under various conditions, which are crucial in understanding the compound's reactivity and potential applications in synthetic chemistry (Shimizu et al., 1999).
作用機序
Safety and Hazards
This involves understanding the toxicological properties of the compound. It includes its health hazards (acute and chronic toxicity, carcinogenicity, etc.), environmental hazards (biodegradability, bioaccumulation potential, ecotoxicity, etc.), and physical hazards (flammability, explosivity, etc.) .
特性
IUPAC Name |
dimethyl 1,3-thiazolidin-3-ium-2,4-dicarboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC([NH2+]1)C(=O)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

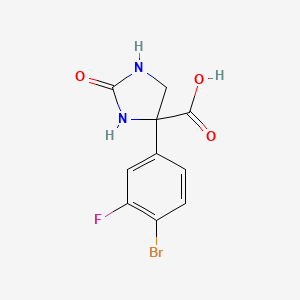
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)
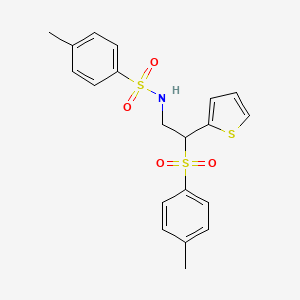
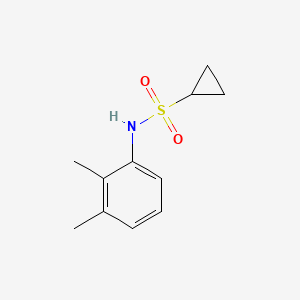
![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)
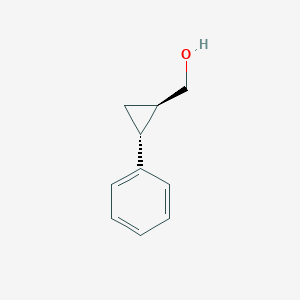
![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)
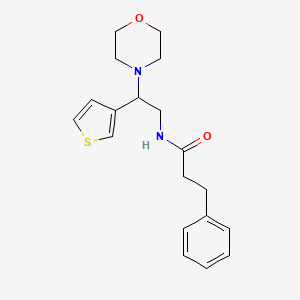

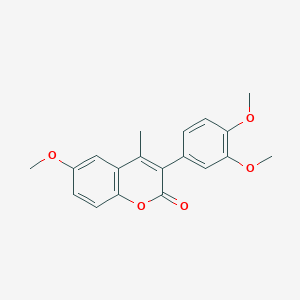
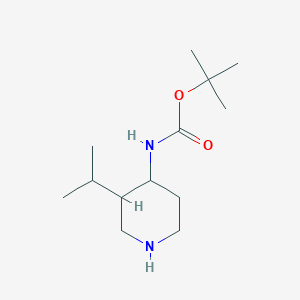

![3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2446354.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)